N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a chromene structure via a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Coupling with Chromene: The chromene structure is often prepared via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-21(17-13-14-6-1-3-10-19(14)28-23(17)27)24-16-8-5-7-15(12-16)22-25-18-9-2-4-11-20(18)29-22/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFKGOMXMZHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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